4-(5-Chloro-2-methoxyphenyl)-2-formylphenol
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Overview
Description
4-(5-Chloro-2-methoxyphenyl)-2-formylphenol is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a formylphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, with considerations for the scalability of the reaction and the availability of raw materials. Industrial methods may also include purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-methoxyphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: 4-(5-Chloro-2-methoxyphenyl)-2-carboxyphenol.
Reduction: 4-(5-Chloro-2-methoxyphenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(5-Chloro-2-methoxyphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine
- 4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole
- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
Uniqueness
4-(5-Chloro-2-methoxyphenyl)-2-formylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14-5-3-11(15)7-12(14)9-2-4-13(17)10(6-9)8-16/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHGCEXLTQDNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685268 |
Source
|
Record name | 5'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111132-44-5 |
Source
|
Record name | 5'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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